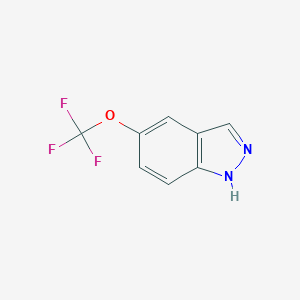

5-(Trifluoromethoxy)-1H-indazole

Description

Properties

IUPAC Name |

5-(trifluoromethoxy)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJHKIRGHNBXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612025 | |

| Record name | 5-(Trifluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105391-76-2 | |

| Record name | 5-(Trifluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethoxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(Trifluoromethoxy)-1H-indazole is a fluorinated heterocyclic compound of growing interest within the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy substituent imparts distinct electronic properties that can significantly influence molecular interactions, metabolic stability, and lipophilicity, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, spectral characterization, and potential biological activities, with a focus on presenting clear, actionable data for laboratory professionals.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 105391-76-2 | --INVALID-LINK-- |

| Molecular Formula | C₈H₅F₃N₂O | --INVALID-LINK-- |

| Molecular Weight | 202.13 g/mol | --INVALID-LINK-- |

| Purity | ≥ 97.0% | --INVALID-LINK-- |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature | --INVALID-LINK-- |

Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete profile of this compound.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, general methods for the synthesis of substituted indazoles can be adapted. A common synthetic route to the indazole core involves the cyclization of ortho-substituted hydrazones.

A potential synthetic pathway could involve the following logical steps:

Figure 1. Generalized synthetic workflow for indazole formation.

This generalized workflow illustrates the key transformations in a potential synthesis of the target molecule. The specific choice of starting materials and reagents would be critical in achieving the desired 5-(trifluoromethoxy) substitution pattern.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known structure, the following characteristic spectral features can be anticipated:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene and pyrazole rings. The chemical shifts of the protons on the benzene ring will be influenced by the electron-withdrawing nature of the trifluoromethoxy group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group and the carbons of the pyrazole ring will have characteristic chemical shifts.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (202.13 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethoxy group or cleavage of the indazole ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the indazole ring, C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and strong C-F and C-O stretching bands from the trifluoromethoxy group.

Biological Activity and Potential Applications

While extensive biological studies on this compound are limited, a patent application has identified this compound and its derivatives as potential cannabinoid receptor 1 (CB1) agonists. CB1 receptors are a key component of the endocannabinoid system and are involved in a wide range of physiological processes. Agonists of the CB1 receptor have therapeutic potential in various conditions, although their clinical use can be associated with psychoactive side effects.

The potential signaling pathway involvement is conceptualized as follows:

Figure 2. Potential signaling pathway of a CB1 receptor agonist.

This diagram illustrates the hypothetical mechanism of action where the compound, acting as a ligand, binds to the CB1 receptor, leading to downstream cellular responses. Further research is necessary to validate this and to explore other potential biological targets. The trifluoromethoxy group is often utilized in drug design to enhance metabolic stability and modulate pharmacokinetic properties, suggesting that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the safety information for structurally related indazole compounds, general laboratory safety precautions should be observed. These include:

-

Handling the compound in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust or vapors.

-

Preventing contact with skin and eyes.

In case of contact, it is advisable to flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, particularly due to the presence of the trifluoromethoxy group which can confer desirable pharmacological properties. While the currently available data on its chemical and physical properties are limited, this guide provides a summary of the existing knowledge and outlines the expected characteristics based on its structure. Further experimental investigation is crucial to fully elucidate the properties of this compound and to explore its potential applications in drug discovery and development. Researchers are encouraged to perform detailed characterization and to publish their findings to contribute to the collective understanding of this promising molecule.

Structure Elucidation of 5-(Trifluoromethoxy)-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-(Trifluoromethoxy)-1H-indazole. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route and predicted spectroscopic data based on established chemical principles and data from structurally related compounds. Detailed, generalized experimental protocols for synthesis and characterization are provided to guide researchers in their work with this and similar heterocyclic compounds.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. The introduction of a trifluoromethoxy group at the 5-position of the indazole core is anticipated to modulate the compound's lipophilicity, metabolic stability, and electron density, potentially leading to novel pharmacological profiles. This guide focuses on the key aspects of the structure elucidation of this compound, providing a foundational resource for its synthesis and characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 177944-14-6

-

Molecular Formula: C8H5F3N2O

-

Molecular Weight: 202.14 g/mol

The chemical structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a trifluoromethoxy substituent at the C5 position.

Synthesis Pathway

A plausible synthetic route for this compound can be adapted from general methods for indazole synthesis. A common approach involves the cyclization of a suitably substituted o-toluidine derivative.

A Technical Guide to 5-(Trifluoromethoxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethoxy)-1H-indazole (CAS Number: 105391-76-2), a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and potential biological applications. Detailed experimental protocols for the synthesis of the indazole core are provided, along with a discussion of the known roles of related substituted indazoles in modulating key signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel indazole-based compounds.

Chemical Identity and Properties

This compound is a substituted indazole with a trifluoromethoxy group at the 5-position of the bicyclic aromatic ring system. The presence of the trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 105391-76-2 | [1] |

| Molecular Formula | C₈H₅F₃N₂O | [2] |

| Molecular Weight | 202.13 g/mol | [2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Purity (Typical) | 97.0% | [1] |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively published, general methods for the synthesis of substituted indazoles are well-established. A common and versatile approach involves the cyclization of appropriately substituted ortho-toluidine derivatives.

General Experimental Protocol: Synthesis of 1H-Indazoles from o-Toluidine Derivatives

This protocol is a representative method for the synthesis of the indazole core and can be adapted for the synthesis of this compound, likely starting from 2-methyl-4-(trifluoromethoxy)aniline.

Reaction Scheme:

References

In-Depth Technical Guide: 5-(Trifluoromethoxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological significance of 5-(Trifluoromethoxy)-1H-indazole. The information is curated for professionals in the fields of chemical research, drug discovery, and development.

Core Compound Properties

This compound, identified by the CAS number 105391-76-2, is a fluorinated heterocyclic compound. The incorporation of the trifluoromethoxy group is a key structural feature, often utilized in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃N₂O | [1] |

| Molecular Weight | 202.13 g/mol | [1] |

| CAS Number | 105391-76-2 | [1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, general synthetic strategies for substituted indazoles can be adapted. A common and effective method for the construction of the 1H-indazole scaffold is through the cyclization of appropriately substituted hydrazones.

A plausible synthetic workflow for this compound could involve the following conceptual steps:

Figure 1: Conceptual synthetic workflow for this compound.

General Experimental Protocol for Indazole Synthesis (Illustrative Example):

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: A solution of the corresponding substituted phenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: A cyclizing agent, such as formic acid or a triethyl orthoformate, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Biological Activity and Signaling Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The presence of a trifluoromethoxy group can significantly influence the pharmacological profile of a molecule.

While specific biological data for this compound is limited in the public domain, research on structurally related compounds provides insights into its potential therapeutic applications. For instance, various 1H-indazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in diseases like cancer.

A study on 1H-indazole-3-amine derivatives, which included a compound with a 4-trifluoromethoxy substituent at the C-5 position, demonstrated anti-proliferative activity against Hep-G2 human liver cancer cells.[2] This suggests that this compound could be a valuable scaffold for the development of novel anti-cancer agents.

The potential mechanism of action for such compounds could involve the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis.

References

An In-depth Technical Guide to 5-(Trifluoromethoxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethoxy)-1H-indazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a well-established "privileged structure" in drug discovery, known for its versatile biological activities, including potent anti-cancer and anti-inflammatory properties. The incorporation of a trifluoromethoxy group at the 5-position is a common strategy in modern drug design to enhance key pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and potential therapeutic applications.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be detailed. Commercial suppliers confirm its identity and provide some basic data.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 105391-76-2 | [1][2] |

| Molecular Formula | C₈H₅F₃N₂O | [1] |

| Molecular Weight | 202.13 g/mol | [1] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Purity | Typically ≥97% (as per commercial suppliers) | [2] |

Synthesis of this compound

General Synthetic Workflow

A potential synthetic pathway could involve the formation of the indazole ring via an intramolecular cyclization reaction, followed by the introduction of the trifluoromethoxy group. Alternatively, a pre-functionalized benzene derivative can be used to construct the indazole ring. A common strategy for the synthesis of 5-substituted indazoles is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, on a 5-bromo-1H-indazole intermediate.

Experimental Protocols for Related Indazole Synthesis

While a specific protocol for the target molecule is unavailable, the following outlines a general procedure for a key synthetic step often employed for analogous compounds, such as the Suzuki-Miyaura coupling for the synthesis of 5-aryl-1H-indazoles.

General Protocol for Suzuki-Miyaura Coupling:

-

Reactants and Reagents:

-

5-Bromo-1H-indazole (1.0 eq)

-

A suitable boronic acid or ester (1.1-1.5 eq) to introduce the trifluoromethoxy-containing moiety.

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Dioxane/Water, DMF, Toluene)

-

-

Procedure:

-

To a reaction vessel, add 5-bromo-1H-indazole, the boronic acid/ester, and the base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) multiple times.

-

Add the degassed solvent and the palladium catalyst.

-

The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred for a designated time (2-24 hours), with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-substituted-1H-indazole.

-

Biological Activity and Potential Applications

The indazole core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, particularly in oncology. Indazole derivatives are known to exhibit a broad range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.

Role as Kinase Inhibitors

A significant application of indazole derivatives is in the development of protein kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold serves as an effective hinge-binding motif for the ATP-binding site of many kinases.

While the specific biological targets of this compound have not been reported, its structural similarity to known kinase inhibitors suggests it could be a valuable intermediate or a candidate for screening against various kinase families, such as:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR is a key strategy to block tumor angiogenesis.

-

FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers.

-

ALK (Anaplastic Lymphoma Kinase) and ROS1: Fusions and mutations in these kinases are drivers in certain types of non-small cell lung cancer.[4]

-

ASK1 (Apoptosis Signal-Regulating Kinase 1): A target for inflammatory diseases.[5]

The trifluoromethoxy group is particularly advantageous in drug design as it can enhance metabolic stability and improve cellular permeability, potentially leading to compounds with improved oral bioavailability and efficacy.

Potential Signaling Pathway Involvement

Given the prevalence of indazole-based kinase inhibitors, this compound derivatives could potentially modulate key cancer-related signaling pathways.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the hazard classifications of structurally related fluorinated indazoles, the following precautions should be taken:

-

Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated place.

-

Conclusion

This compound is a promising, yet under-characterized, building block for drug discovery and development. Its core indazole structure, combined with the beneficial properties of the trifluoromethoxy group, makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition for oncology. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and explore its specific biological activities and therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]

- 3. 105391-70-6|5-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 5-(Trifluoromethoxy)-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a common synthetic pathway for 5-(Trifluoromethoxy)-1H-indazole, a key building block in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and expected outcomes, presented in a format tailored for chemical research and development professionals.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical industry. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide outlines a robust and scalable synthetic route, commencing from readily available starting materials.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process starting from 4-(trifluoromethoxy)toluene. The overall transformation involves nitration, reduction of the resulting nitro group to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Nitration of 4-(Trifluoromethoxy)toluene

This initial step introduces a nitro group onto the aromatic ring, a prerequisite for the subsequent amine formation and cyclization.

Reaction:

4-(Trifluoromethoxy)toluene → 2-Nitro-4-(trifluoromethoxy)toluene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(Trifluoromethoxy)toluene | 176.14 | 10.0 g | 0.057 |

| Fuming Nitric Acid (90%) | 63.01 | 15 mL | - |

| Sulfuric Acid (98%) | 98.08 | 20 mL | - |

| Dichloromethane | 84.93 | 100 mL | - |

| Ice | - | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, sulfuric acid (20 mL) is cooled to 0°C in an ice bath.

-

4-(Trifluoromethoxy)toluene (10.0 g, 0.057 mol) is added dropwise to the cooled sulfuric acid with continuous stirring.

-

Fuming nitric acid (15 mL) is added dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

-

The reaction mixture is then carefully poured onto crushed ice, resulting in the precipitation of a solid.

-

The solid is collected by filtration, washed with cold water, and then dissolved in dichloromethane.

-

The organic layer is washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-nitro-4-(trifluoromethoxy)toluene as a yellow solid.

Expected Yield: 75-85%

Step 2: Reduction of 2-Nitro-4-(trifluoromethoxy)toluene

The nitro group is reduced to an amino group, which is essential for the subsequent diazotization reaction.

Reaction:

2-Nitro-4-(trifluoromethoxy)toluene → 2-Amino-4-(trifluoromethoxy)toluene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Nitro-4-(trifluoromethoxy)toluene | 221.13 | 10.0 g | 0.045 |

| Iron Powder | 55.85 | 15.1 g | 0.27 |

| Ammonium Chloride | 53.49 | 1.2 g | 0.022 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 20 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure:

-

A mixture of 2-nitro-4-(trifluoromethoxy)toluene (10.0 g, 0.045 mol), iron powder (15.1 g, 0.27 mol), and ammonium chloride (1.2 g, 0.022 mol) in ethanol (100 mL) and water (20 mL) is heated to reflux with vigorous stirring.[1]

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-4 hours).

-

The hot reaction mixture is filtered through a pad of celite, and the filter cake is washed with hot ethanol.

-

The combined filtrate is concentrated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give 2-amino-4-(trifluoromethoxy)toluene as a solid, which can be used in the next step without further purification.

Expected Yield: 90-95%

Step 3: Diazotization and Cyclization to this compound

The final step involves the formation of a diazonium salt from the amine, followed by an intramolecular cyclization to construct the indazole ring.

Reaction:

2-Amino-4-(trifluoromethoxy)toluene → this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4-(trifluoromethoxy)toluene | 191.15 | 8.0 g | 0.042 |

| Sodium Nitrite | 69.00 | 3.2 g | 0.046 |

| Hydrochloric Acid (conc.) | 36.46 | 15 mL | - |

| Water | 18.02 | 50 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure:

-

2-Amino-4-(trifluoromethoxy)toluene (8.0 g, 0.042 mol) is dissolved in a mixture of concentrated hydrochloric acid (15 mL) and water (20 mL) and cooled to 0-5°C in an ice-salt bath.

-

A solution of sodium nitrite (3.2 g, 0.046 mol) in water (10 mL) is added dropwise to the reaction mixture, keeping the temperature below 5°C.[1]

-

The reaction mixture is stirred at this temperature for 30 minutes.

-

The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours, during which the cyclization occurs.

-

The reaction mixture is neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to afford this compound as a solid.

Expected Yield: 60-70%

Data Summary

| Compound | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) |

| 2-Nitro-4-(trifluoromethoxy)toluene | 4-(Trifluoromethoxy)toluene | HNO₃, H₂SO₄ | - | 2 h | 75-85 |

| 2-Amino-4-(trifluoromethoxy)toluene | 2-Nitro-4-(trifluoromethoxy)toluene | Fe, NH₄Cl | Ethanol/Water | 3-4 h | 90-95 |

| This compound | 2-Amino-4-(trifluoromethoxy)toluene | NaNO₂, HCl | Water | 2.5 h | 60-70 |

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis and purification process.

References

The Trifluoromethoxy Indazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in numerous biologically active compounds. The strategic incorporation of the trifluoromethoxy (-OCF3) group onto this scaffold has emerged as a powerful tool in drug design, offering distinct advantages in modulating a molecule's physicochemical properties and enhancing its therapeutic efficacy. This in-depth technical guide explores the biological activities of trifluoromethoxy indazoles, with a focus on their synthesis, quantitative biological data, relevant signaling pathways, and detailed experimental protocols.

Introduction to Trifluoromethoxy Indazoles

The trifluoromethoxy group is a lipophilic electron-withdrawing substituent that can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Compared to the more common trifluoromethyl (-CF3) group, the -OCF3 moiety offers a distinct electronic and steric profile, providing medicinal chemists with a valuable alternative for fine-tuning drug candidates.[1] Trifluoromethoxy indazoles have shown considerable promise as inhibitors of various protein kinases and ion channels, making them attractive candidates for the development of novel therapeutics, particularly in oncology and pain management.

Synthesis of Trifluoromethoxy Indazoles

The synthesis of trifluoromethoxy-substituted indazoles can be achieved through several strategic approaches. A common method involves the construction of the indazole ring using a pre-functionalized trifluoromethoxyphenyl precursor.

General Synthetic Protocol: Synthesis of Methyl 1-(4-(trifluoromethoxy)phenyl)-1H-indazole-3-carboxylate

This protocol describes the synthesis of a key trifluoromethoxy indazole intermediate.

Materials:

-

Appropriate starting materials (e.g., a substituted trifluoromethoxyphenyl hydrazine)

-

Reaction solvents (e.g., CDCl3)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

The synthesis is carried out according to established literature procedures for indazole formation, such as a Fischer indole synthesis adapted for indazoles or a palladium-catalyzed C-H amination.[2]

-

Characterization of the final product is performed using spectroscopic methods. For Methyl 1-(4-(trifluoromethoxyl)phenyl)-1H-indazole-3-carboxylate, the following data has been reported:

-

¹H NMR (CDCl₃): δ 8.34 (d, J = 8.1 Hz, 1H), 7.80 (d, J = 8.9 Hz, 2H), 7.71 (d, J = 8.5 Hz, 1H), 7.52 (t, J = 7.7 Hz, 1H), 7.44–7.39 (m, 3H), 4.08 (s, 3H).

-

¹³C NMR (125 MHz, CDCl₃): δ 162.8, 148.3, 140.1, 137.7, 137.2, 128.0, 125.1, 124.5, 123.9, 122.6, 122.1, 120.4 (q, J = 256.4 Hz), 110.5, 52.2.

-

¹⁹F NMR (471 MHz, CDCl₃): δ −58.0.

-

HRMS (EI): calcd. for C₁₆H₁₁F₃N₂O₃ [M]⁺ 336.0722, found 336.0727.[3]

-

Biological Activity and Quantitative Data

Trifluoromethoxy indazoles have demonstrated significant activity against a range of biological targets. The following tables summarize the available quantitative data for trifluoromethoxy and, for comparative purposes, trifluoromethyl-substituted indazoles.

| Compound ID/Reference | Target | Assay Type | IC50 (nM) | Reference |

| Trifluoromethoxy Indazole Derivatives | ||||

| Methyl 1-(4-(trifluoromethoxyl)phenyl)-1H-indazole-3-carboxylate | Not Specified | Not Specified | Not Specified | [3] |

| Trifluoromethyl Indazole Derivatives | ||||

| Compound 30 | VEGFR-2 | Kinase Assay | 1.24 | [4] |

| Axitinib | VEGFR-1 | Cell-free / Endothelial Cells | 0.1 - 1.2 | [5] |

| Axitinib | VEGFR-2 | Cell-free / Endothelial Cells | 0.2 | [5] |

| Axitinib | VEGFR-3 | Cell-free / Endothelial Cells | 0.1 - 0.3 | [5] |

| Pazopanib | VEGFR-1 | Cell-free | 10 | [5] |

| Pazopanib | VEGFR-2 | Cell-free | 30 | [5] |

| Pazopanib | VEGFR-3 | Cell-free | 47 | [5] |

| Compound 59c | Pim-1 | Kinase Assay | 3-70 | [6] |

| Compound 59c | Pim-2 | Kinase Assay | 3-70 | [6] |

| Compound 59c | Pim-3 | Kinase Assay | 3-70 | [6] |

| MK-8353 | ERK1 | Kinase Assay | 4 | [7] |

| MK-8353 | ERK2 | Kinase Assay | 1 | [7] |

| GDC-0994 | ERK1 | Kinase Assay | 6.1 | [7] |

| GDC-0994 | ERK2 | Kinase Assay | 3.1 | [7] |

| Temuterkib (LY3214996) | ERK1 | Kinase Assay | 5 | [7] |

| Temuterkib (LY3214996) | ERK2 | Kinase Assay | 5 | [7] |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide | Pythium aphanidermatum | Mycelia Growth Inhibition | 16.75 µg/mL (EC50) | [2] |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide | Rhizoctonia solani | Mycelia Growth Inhibition | 19.19 µg/mL (EC50) | [2] |

| Compound ID/Reference | Cell Line | Assay Type | IC50 (µM) | Reference |

| Trifluoromethyl Indazole Derivatives | ||||

| Compound 2f | Various Cancer Cell Lines | Proliferation Assay | 0.23–1.15 | [8] |

Signaling Pathways Modulated by Trifluoromethoxy Indazoles

Trifluoromethoxy indazoles exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The primary targets identified to date are protein kinases.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[4] Indazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling cascades.[4]

Caption: VEGFR-2 Signaling Pathway Inhibition.

MEK-ERK Signaling Pathway

The MEK-ERK pathway, also known as the MAPK cascade, is a central signaling route that regulates cell proliferation and differentiation.[5][7] Dysregulation of this pathway is a common feature of many cancers. Several indazole-based compounds have been developed as potent inhibitors of ERK1/2.[7]

Caption: MEK-ERK Signaling Pathway Inhibition.

Pim Kinase Signaling Pathway

Pim kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation.[6] They are often overexpressed in various cancers. Indazole derivatives have been identified as potent pan-Pim kinase inhibitors.[6]

Caption: Pim Kinase Signaling Pathway Inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of trifluoromethoxy indazoles.

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for assessing the inhibitory activity of compounds against VEGFR-2.[9]

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (trifluoromethoxy indazole) dissolved in DMSO

-

Kinase-Glo™ Luminescence Kinase Assay Kit (Promega)

-

96-well white plates

-

Luminometer

Procedure:

-

Prepare a 1x kinase buffer from a 5x stock solution.

-

Prepare a master mix containing the kinase buffer, ATP, and the poly(Glu, Tyr) substrate.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add the test compound at various concentrations to the designated wells. Control wells should contain DMSO only (no inhibitor).

-

Initiate the kinase reaction by adding a diluted solution of the VEGFR-2 enzyme to the wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Add the Kinase-Glo™ reagent to each well to measure the amount of ATP remaining.

-

Incubate at room temperature for 15 minutes.

-

Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity and thus lower inhibition.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

TRPA1 Antagonist Calcium Influx Assay

This protocol details a cell-based assay to evaluate the antagonistic activity of compounds against the TRPA1 ion channel.[10][11]

Materials:

-

HEK293 cells stably expressing human TRPA1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

TRPA1 agonist (e.g., cinnamaldehyde)

-

Test compound (trifluoromethoxy indazole) dissolved in DMSO

-

384-well black, clear-bottom plates

-

Fluorescence microplate reader (e.g., FLIPR)

Procedure:

-

Seed TRPA1-expressing HEK293 cells into 384-well plates and incubate overnight.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the test compound to the cell plate and incubate for a specified period (e.g., 15 minutes).

-

Add a specific concentration of the TRPA1 agonist (e.g., EC80 of cinnamaldehyde) to all wells.

-

Immediately measure the intracellular calcium influx by monitoring the change in fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist response in the absence of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

This assay is used to assess the effect of the compounds on the proliferation of cancer cells.[6]

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound (trifluoromethoxy indazole)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental and Drug Discovery Workflows

The discovery and development of novel trifluoromethoxy indazole-based therapeutics follow a structured workflow.

Caption: General Drug Discovery Workflow.

Conclusion

Trifluoromethoxy indazoles represent a promising class of compounds with significant potential for the development of novel therapeutics. Their unique physicochemical properties, conferred by the trifluoromethoxy group, allow for the fine-tuning of biological activity and pharmacokinetic profiles. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important chemical scaffold. Further exploration of the structure-activity relationships and mechanisms of action of trifluoromethoxy indazoles will undoubtedly pave the way for the discovery of next-generation targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]

- 11. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Keystone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a cornerstone in contemporary drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of therapeutic candidates. This guide provides a comprehensive overview of the multifaceted role of this unique functional group, detailing its impact on a molecule's lipophilicity, metabolic stability, and target engagement. This document is intended to serve as a technical resource, complete with quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in harnessing the full potential of the trifluoromethoxy moiety.

Physicochemical Properties and Their Implications

The trifluoromethoxy group imparts a distinct set of electronic and steric characteristics to a molecule, which in turn significantly influences its behavior in a biological system.[1][2] Its strong electron-withdrawing nature, often exceeding that of the trifluoromethyl group, can modulate the pKa of nearby functionalities and influence interactions with biological targets.[3]

Lipophilicity and Permeability

One of the most valued attributes of the trifluoromethoxy group is its profound impact on lipophilicity, a critical determinant of a drug's ability to traverse biological membranes.[1][3][4] The -OCF₃ group is one of the most lipophilic substituents employed in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[3] This is notably higher than that of the trifluoromethyl (-CF₃) group (π ≈ +0.88), making it a potent tool for enhancing a drug candidate's permeability and, consequently, its oral absorption and bioavailability.[2]

The increased lipophilicity bestowed by the trifluoromethoxy group allows drug candidates to more effectively navigate lipid bilayers, which can lead to improved absorption from the gastrointestinal tract and better penetration of the blood-brain barrier for centrally acting drugs.[1][4]

Electronic Effects

The trifluoromethoxy group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1] This electronic pull can influence the electron density of an aromatic ring or adjacent functional groups, thereby affecting the molecule's reactivity and its binding affinity to target proteins.[1] While it is a deactivating group in electrophilic aromatic substitution, its electronic influence can be strategically utilized to fine-tune the acidity or basicity of a compound, which is crucial for optimizing its solubility and pharmacokinetic profile.

Enhancing Metabolic Stability

A paramount challenge in drug development is designing molecules that can resist metabolic degradation to ensure a sufficiently long half-life in the body. The trifluoromethoxy group offers a significant advantage in this regard. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ moiety highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][4]

By replacing a metabolically labile group, such as a methoxy (-OCH₃) group, with a trifluoromethoxy group, medicinal chemists can effectively block a common site of oxidative metabolism. This strategic "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile, ultimately allowing for less frequent dosing.[4][5]

Data Presentation: Comparative Physicochemical Properties

To illustrate the impact of the trifluoromethoxy group, the following tables summarize key physicochemical parameters, comparing parent molecules with their trifluoromethoxy- and trifluoromethyl-substituted analogues.

| Substituent | Hansch Lipophilicity Parameter (π) |

| -H | 0.00 |

| -CH₃ | +0.56 |

| -OCH₃ | -0.02 |

| -Cl | +0.71 |

| -CF₃ | +0.88[2] |

| -OCF₃ | +1.04 [3] |

| Caption: Comparative Hansch lipophilicity parameters of common substituents. |

| Property | Methoxy Analogue | Trifluoromethoxy Analogue | Trifluoromethyl Analogue |

| logP (calculated) | Lower | Higher | High |

| Metabolic Stability (in vitro) | Often lower (susceptible to O-dealkylation) | Generally higher (resistant to oxidation) | Generally higher (resistant to oxidation) |

| pKa (of a nearby basic amine) | Higher | Lower | Lower |

| Caption: General trends in physicochemical properties upon substitution. |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to evaluate the properties influenced by the trifluoromethoxy group.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[6]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.

Materials:

-

Test compound and positive control compounds (e.g., midazolam, dextromethorphan).[7]

-

Phosphate buffer (100 mM, pH 7.4).[6]

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6]

-

Acetonitrile with an internal standard for quenching the reaction.

-

LC-MS/MS system for analysis.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Dilute the test compound to the final incubation concentration (typically 1 µM) in phosphate buffer.[7]

-

Prepare a suspension of liver microsomes in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[9]

-

Pre-incubate the test compound and microsome suspension at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

-

At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw aliquots of the incubation mixture.[9]

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[6]

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.[5]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells.

-

Cell culture medium and supplements.

-

Transwell® inserts (permeable supports).

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer.

-

Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

-

LC-MS/MS system for analysis.

Procedure:

-

Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[5]

-

Wash the cell monolayer with transport buffer.

-

To measure apical to basolateral (A-B) permeability, add the test compound (at a known concentration, e.g., 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.[5]

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 2 hours), collect samples from the basolateral chamber.[5]

-

To measure basolateral to apical (B-A) permeability (to assess active efflux), add the test compound to the basolateral chamber and collect samples from the apical chamber.

-

Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation of the drug across the cells.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the drug in the donor chamber.

-

-

The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for active efflux transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[11]

Objective: To determine the permeability of a test compound across an artificial lipid membrane.

Materials:

-

96-well filter plates (donor plates) and acceptor plates.

-

A solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).[12]

-

Phosphate buffered saline (PBS) or other suitable buffer.

-

Test compound and control compounds.

-

UV-Vis plate reader or LC-MS/MS system for analysis.

Procedure:

-

Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate, forming an artificial membrane.[4]

-

Fill the wells of the acceptor plate with buffer.[12]

-

Add the test compound solution to the wells of the donor plate.[12]

-

Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[13]

-

After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells.

Data Analysis:

-

Calculate the permeability coefficient (Pe) using a suitable equation that takes into account the concentrations in the donor and acceptor wells, the incubation time, and the geometry of the system.

Receptor Binding Assay

This assay is used to determine the affinity of a compound for its biological target.

Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of a test compound for its receptor.

Materials:

-

A source of the receptor (e.g., cell membranes, purified protein).

-

A radiolabeled or fluorescently labeled ligand with known affinity for the receptor.

-

Test compound.

-

Assay buffer.

-

Filtration apparatus or scintillation counter.

Procedure (Competition Binding Assay):

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a multi-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and the various concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the unbound labeled ligand. This is often done by rapid filtration through a filter mat that traps the receptor-ligand complexes, followed by washing to remove unbound ligand.

-

Quantify the amount of bound labeled ligand (e.g., by scintillation counting for radioligands).

Data Analysis:

-

Plot the percentage of specific binding of the labeled ligand as a function of the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

-

The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

-

[L] is the concentration of the labeled ligand.

-

Kd is the dissociation constant of the labeled ligand.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the role of the trifluoromethoxy group in drug design.

Logical Relationship of -OCF₃ Properties to Drug Performance

Caption: Impact of -OCF₃ properties on drug performance.

Experimental Workflow for In Vitro Metabolic Stability

Caption: Workflow for microsomal metabolic stability assay.

Signaling Pathway of Riluzole

Riluzole is an FDA-approved drug for amyotrophic lateral sclerosis (ALS) that contains a trifluoromethoxy group. Its mechanism of action involves the modulation of glutamatergic neurotransmission.[14]

Caption: Simplified signaling pathway of Riluzole.

Conclusion

The trifluoromethoxy group is a uniquely powerful substituent in the medicinal chemist's toolkit. Its ability to concurrently enhance lipophilicity, block metabolic hotspots, and fine-tune electronic properties makes it an invaluable asset in the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its characteristics, supported by robust experimental evaluation as outlined in this guide, is crucial for its effective application in the development of next-generation pharmaceuticals. As research continues to unveil the nuanced effects of this "super-halogen," its prominence in drug discovery is set to expand even further.

References

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 5. enamine.net [enamine.net]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 7. mercell.com [mercell.com]

- 8. researchgate.net [researchgate.net]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Technical Guide to the Discovery of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to compounds with a wide array of biological activities. This technical guide provides an in-depth overview of recent advancements in the discovery of novel indazole-based compounds, focusing on their synthesis, biological evaluation, and the crucial structure-activity relationships that drive modern drug discovery. Several FDA-approved drugs, such as Niraparib for ovarian cancer and Pazopanib for renal cell carcinoma, feature the indazole moiety, highlighting its clinical significance.[1][2]

I. Synthetic Strategies for Novel Indazole Derivatives

The synthesis of the indazole nucleus and its derivatives is a cornerstone of their development as therapeutic agents. A variety of synthetic methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed cross-couplings.

A. Synthesis of 1H-Indazoles

The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form.[1] Common synthetic routes often involve the formation of the pyrazole ring fused to a benzene ring.

Experimental Protocol: PIFA-Mediated Oxidative C-N Bond Formation [3]

A practical and efficient method for the synthesis of 1H-indazoles involves the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to mediate the intramolecular C-N bond formation from readily accessible arylhydrazones. This metal-free approach offers a broad substrate scope and tolerates various functional groups.

-

Starting Materials: Arylhydrazones.

-

Reagents: [Bis(trifluoroacetoxy)iodo]benzene (PIFA), solvent (e.g., dichloromethane).

-

General Procedure: To a solution of the arylhydrazone in the chosen solvent, PIFA is added portion-wise at a controlled temperature. The reaction is stirred until completion, monitored by thin-layer chromatography. The reaction mixture is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Experimental Protocol: Copper-Catalyzed Intramolecular C-N Coupling [1][4]

Copper-catalyzed reactions are widely employed for the synthesis of indazoles. One such method involves the intramolecular cyclization of o-haloaryl N-tosylhydrazones.

-

Starting Materials: o-haloaryl N-tosylhydrazones.

-

Catalyst: Copper(I) oxide (Cu₂O) or Copper(II) acetate (Cu(OAc)₂·H₂O).[1]

-

General Procedure: The o-haloaryl N-tosylhydrazone and the copper catalyst are heated in a suitable solvent. The reaction proceeds via a thermo-induced isomerization followed by a Cu₂O-mediated cyclization to yield the 1H-indazole.[1]

B. Synthesis of 2H-Indazoles

While less common than their 1H-counterparts, 2H-indazoles also exhibit significant biological activities. Their synthesis often requires specific strategies to direct the regioselectivity of the cyclization. An iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has been developed, proceeding through a benzyl C-H functionalization.[1]

II. Biological Activities and Therapeutic Targets

Indazole-based compounds have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.[3]

A. Anticancer Activity

The indazole scaffold is a prominent feature in many anticancer agents.[5][6] These compounds often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

1. Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

A novel series of 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives were synthesized and evaluated for their inhibitory activities against FGFRs. Compound 105 was identified as a potent pan-FGFR inhibitor with IC₅₀ values of 0.9, 2.0, 2.0, and 6.1 nM for FGFR1-4, respectively.[1] This compound demonstrated significant tumor growth inhibition in a xenograft mouse model.[1]

2. Phosphoinositide 3-Kinase (PI3K) Inhibitors:

Through a scaffold-hopping strategy, indazole was identified as a core structure for propeller-shaped PI3Kδ inhibitors.[7] A novel compound, 9x , was discovered with good isoform selectivity and potency, exhibiting superior efficacy in hepatocellular carcinoma (HCC) cell lines and xenograft models compared to existing treatments.[7] The mechanism of action involves the robust suppression of the downstream AKT pathway, leading to apoptotic cell death.[7]

3. TEAD Inhibitors:

The Hippo-YAP signaling pathway is a critical regulator of cell growth and organ size, and its dysregulation is implicated in various cancers. The transcriptional activity of YAP/TAZ is mediated by their interaction with TEAD transcription factors. Novel indazole compounds have been developed as TEAD inhibitors, representing a promising therapeutic strategy for cancers with aberrant Hippo pathway signaling.[8]

B. Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents. Indazole derivatives have emerged as a promising class of bacterial DNA gyrase B (GyrB) inhibitors.[9][10]

A series of indazole derivatives were discovered through the optimization of a pyrazolopyridone hit.[9] Guided by structure-based drug design, these compounds exhibited excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[9]

C. Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties. One mechanism of action involves the inhibition of the calcium-release activated calcium (CRAC) channel, which plays a crucial role in mast cell activation.[11] Structure-activity relationship (SAR) studies of indazole-3-carboxamides revealed that the specific regiochemistry of the amide linker is critical for their inhibitory activity on calcium influx and the release of pro-inflammatory mediators.[11]

III. Quantitative Data Summary

The following tables summarize the quantitative biological data for selected novel indazole-based compounds.

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Target | IC₅₀ (nM) | Cell Line/Assay | Reference |

| 105 | FGFR1 | 0.9 | Enzymatic Assay | [1] |

| FGFR2 | 2.0 | Enzymatic Assay | [1] | |

| FGFR3 | 2.0 | Enzymatic Assay | [1] | |

| FGFR4 | 6.1 | Enzymatic Assay | [1] | |

| Pazopanib | VEGFR-2 | 30 | Enzymatic Assay | [1] |

| Compound 2f | - | 0.23 - 1.15 µM | Various Cancer Cell Lines | [12][13] |

| SR-1459 | ROCK-II | 13 | Enzymatic Assay | [14] |

Table 2: Antibacterial Activity of Indazole Derivatives

| Compound | Target | IC₅₀ (nM) | Organism | Reference |

| Pyrazolopyridone 1g | S. aureus GyrB | < 8 | Enzymatic Assay | [9] |

| Compound 11 | M. tuberculosis Glutamate Racemase | 6.32 µM | Enzymatic Assay | [15] |

| Compound 22 | M. tuberculosis Glutamate Racemase | 6.11 µM | Enzymatic Assay | [15] |

IV. Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by novel indazole-based compounds.

Caption: PI3K/AKT Signaling Pathway Inhibition by Indazole Derivatives.

Caption: Hippo-YAP-TEAD Signaling Pathway and its Inhibition.

Experimental Workflow

The following diagram outlines a general workflow for the discovery and evaluation of novel indazole-based compounds.

Caption: General Workflow for Indazole-Based Drug Discovery.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | Semantic Scholar [semanticscholar.org]

- 5. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Trifluoromethoxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of 5-(Trifluoromethoxy)-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethoxy group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines a robust and accessible synthetic route starting from the commercially available 4-(trifluoromethoxy)-2-methylaniline.

Principle of the Synthesis

The synthesis of this compound is achieved through a classical approach involving the diazotization of an ortho-toluidine derivative, followed by an intramolecular cyclization. In this procedure, the starting material, 4-(trifluoromethoxy)-2-methylaniline, is treated with nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., acetic acid or a mineral acid). The resulting diazonium salt is unstable and undergoes spontaneous cyclization to form the stable indazole ring system. This method is a well-established strategy for the preparation of various substituted indazoles.[1][2][3]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted indazoles, particularly the synthesis of 5-nitroindazole.[2]

Materials and Equipment:

-

Starting Material: 4-(Trifluoromethoxy)-2-methylaniline (commercially available)[4][5][6][7]

-

Reagents:

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Methanol (for recrystallization)

-

Decolorizing Charcoal

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine

-

-

Equipment:

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The diazotization reaction is exothermic and should be carefully monitored and controlled with an ice bath.

-

Arenediazonium salts are unstable and can be explosive when isolated in a dry state. This protocol is designed for the in situ generation and immediate use of the diazonium salt. Do not attempt to isolate the solid diazonium salt.

-

Concentrated acids are corrosive. Handle with care.

Step-by-Step Procedure:

-

Dissolution of the Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)-2-methylaniline (1.0 equivalent) in glacial acetic acid. The amount of acetic acid should be sufficient to fully dissolve the starting material (a concentration of approximately 0.1-0.2 M is a good starting point).

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring. It is crucial to maintain this temperature range during the addition of the sodium nitrite solution.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of deionized water.

-

Diazotization and Cyclization:

-

Slowly add the sodium nitrite solution dropwise to the stirred, cooled solution of the aniline derivative over 30-45 minutes.

-

Maintain the internal reaction temperature between 0-5 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the solution stand for 24-72 hours to allow for the complete formation of the indazole. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.

-

To the residue, add cold water and carefully neutralize with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water.

-

Dissolve the crude material in a minimal amount of boiling methanol. If the solution is colored, a small amount of decolorizing charcoal can be added, and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

-

Data Presentation

The following table summarizes the key reaction parameters for the proposed synthesis of this compound, with a comparison to a literature procedure for a similar compound, 5-nitroindazole.[2]

| Parameter | This compound (Proposed) | 5-Nitroindazole (Literature Example)[2] |

| Starting Material | 4-(Trifluoromethoxy)-2-methylaniline | 2-Amino-5-nitrotoluene |

| Diazotizing Agent | Sodium Nitrite (in water) | Sodium Nitrite (in water) |

| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |

| Reaction Temperature | 0-5 °C (diazotization), then RT | < 25 °C (diazotization), then RT |

| Reaction Time | 24-72 hours | 3 days |

| Purification Method | Recrystallization (Methanol/Water) | Recrystallization (Methanol) |

| Reported Yield | Not reported, expected to be moderate to good | 72-80% |

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-(trifluoro Methoxy) Aniline at 1150.00 INR in Ankleshwar, Gujarat | Shree Sadguru Enterprise [tradeindia.com]

- 6. 4-(Trifluoromethoxy)aniline Online | 4-(Trifluoromethoxy)aniline Manufacturer and Suppliers [scimplify.com]

- 7. indiamart.com [indiamart.com]

Application Notes and Protocols for the Multi-step Synthesis of 5-(Trifluoromethoxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethoxy)-1H-indazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a detailed protocol for a two-step synthesis of this compound, commencing from the commercially available starting material, 2-Amino-5-(trifluoromethoxy)benzaldehyde. The outlined procedure involves the formation of a hydrazone intermediate, followed by an oxidative cyclization to yield the target indazole.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the condensation of 2-Amino-5-(trifluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The subsequent and final step is the intramolecular oxidative cyclization of the hydrazone to furnish the desired this compound.

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is based on typical yields for analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Hydrazone Formation | 2-Amino-5-(trifluoromethoxy)benzaldehyde | 2-Amino-5-(trifluoromethoxy)benzaldehyde hydrazone | Hydrazine hydrate | Ethanol | 90-95 | >95 |

| 2 | Oxidative Cyclization | 2-Amino-5-(trifluoromethoxy)benzaldehyde hydrazone | This compound | Iodine, Potassium Carbonate | Dioxane | 75-85 | >98 |

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-(trifluoromethoxy)benzaldehyde hydrazone

Materials:

-

2-Amino-5-(trifluoromethoxy)benzaldehyde (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a solution of 2-Amino-5-(trifluoromethoxy)benzaldehyde in ethanol in a round-bottom flask, add hydrazine hydrate dropwise at room temperature with stirring.

-